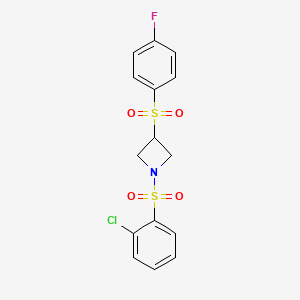![molecular formula C21H16Cl2N4O3 B2511205 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-15-4](/img/structure/B2511205.png)
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C21H16Cl2N4O3 and its molecular weight is 443.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One of the primary research applications of derivatives similar to [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is in corrosion inhibition. Studies have shown that triazole derivatives exhibit excellent corrosion inhibitory properties for mild steel in acidic media. The effectiveness of such compounds is demonstrated through electrochemical methods and weight loss measurements, indicating high inhibition efficiencies in various acid solutions. For example, a study highlighted that 4-MTHT, a triazole derivative, showed an inhibition efficiency up to 99% in 1 M HCl and 80% in 0.5 M H2SO4, showcasing the significant potential of these compounds in protecting metals against corrosion (Lagrenée et al., 2002).
Synthesis and Structural Analysis
Research on compounds structurally related to this compound also focuses on their synthesis, structural characterization, and analysis of interactions. For instance, the synthesis and X-ray characterization of triazole derivatives reveal insights into molecular interactions such as π-hole tetrel bonding. These studies offer a deeper understanding of the compounds' molecular structure and how substituents influence interaction energies, aiding in the development of more effective materials (Ahmed et al., 2020).
Pharmaceutical Applications
Beyond corrosion inhibition and structural studies, derivatives of this compound are investigated for their potential pharmaceutical applications. For example, certain compounds have been synthesized and tested for their antimicrobial and antifungal activities, demonstrating significant potential as therapeutic agents. Such research paves the way for the development of new drugs with improved efficacy against various pathogens (Bekircan et al., 2015).
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-12-19(25-26-27(12)17-9-7-16(23)8-10-17)21(28)29-11-18-13(2)30-20(24-18)14-3-5-15(22)6-4-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSKSUGSZMMTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511122.png)
![2-methoxy-4-(7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2511126.png)

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2511129.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2511130.png)
![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)
![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2511141.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)
